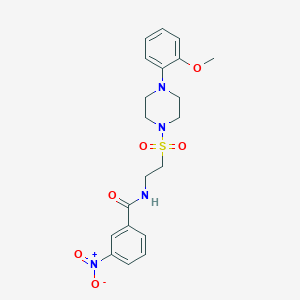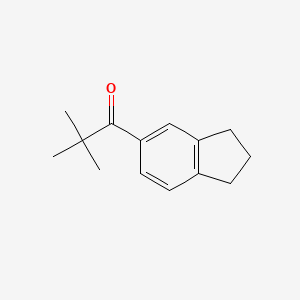
1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related indenyl compounds typically involves the coupling of silyl enol ethers with ketones or aldehydes, followed by alkylation and reduction processes. For instance, the synthesis of diastereoisomers related to our compound of interest has been demonstrated through the coupling of 1-indanone with 2-indanone, leading to compounds with significant biological activities (Sheridan et al., 2009). This methodology may be adapted for the synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
Molecular structure determination is pivotal in understanding the chemical behavior of a compound. X-ray crystallography is a common method for establishing relative stereochemistry, as seen in the separation and analysis of diastereoisomeric alcohols related to indenyl compounds (Sheridan et al., 2009). These structural insights are crucial for predicting the reactivity and interaction of this compound with other molecules.
Chemical Reactions and Properties
Indenyl derivatives engage in various chemical reactions, depending on their functional groups and stereochemistry. For example, the synthesis and reactivity of compounds bearing the indenyl motif can lead to products with anti-inflammatory properties or other biological activities (Sheridan et al., 2009). Understanding these reactions is essential for exploiting the chemical properties of this compound in synthesis and applications.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Potential : A study highlighted the synthesis and biological activity of novel diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which demonstrated significant anti-inflammatory activity both in vivo and in vitro. These molecules may represent a new class of anti-inflammatory agents (Sheridan et al., 2009).
Synthesis and Chemical Analysis : Another study focused on the synthesis of 2‐(2′,2′‐Dimethylpropoxy)‐2,3‐Dihydro‐1H‐Indene, providing insights into the chemical processes and potential applications in organic synthesis (Bajwa, Prasad, & Repič, 2006).
NMR Analysis : Research on the NMR analysis of various dihydro-1H-indene derivatives provided detailed insights into their molecular structure, aiding in the understanding of their chemical properties (Spiteller, Jovanovic, & Spiteller, 2005).
Pharmacological Relevance : A study on multireceptorial binding reinvestigation on an extended class of σ ligands, including 1-[omega-(2,3-dihydro-1H-inden-1-yl)alkyl] derivatives, revealed high affinities towards σ1 and EBP sites, suggesting their potential relevance in pharmacological research (Berardi et al., 2001).
Molecular and Vibrational Study : A study conducted a molecular structure and vibrational study on 2,3-dihydro-1H-indene and its derivative, 1H-indene-1,3(2H)-dione, using density functional theory calculations, which is crucial for understanding the reactivity and properties of these compounds (Prasad et al., 2010).
Direcciones Futuras
This compound has been identified as a novel cathinone derivative . It has not been registered in the CAS or IUPAC databases, but it has recently been marketed on the Internet as “indapyrophenidone” . The results of studies on this compound may serve forensic and clinical laboratories in the identification of its related compounds with similar backbone structure . This could also lead to timely and effective response on the part of legislators and law enforcement .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-14(2,3)13(15)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYOJOIWSYEDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)
![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)
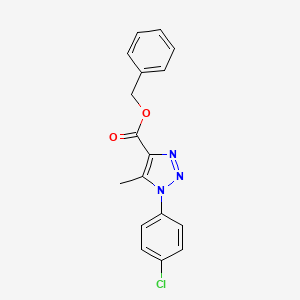
![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)
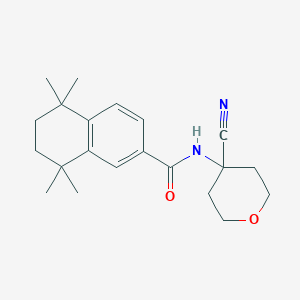
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)
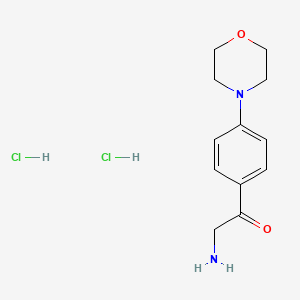

![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
